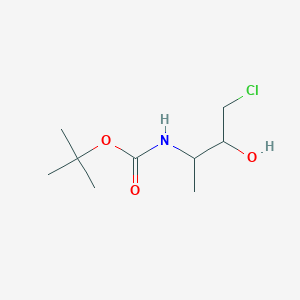

Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate

Description

Properties

Molecular Formula |

C9H18ClNO3 |

|---|---|

Molecular Weight |

223.70 g/mol |

IUPAC Name |

tert-butyl N-(4-chloro-3-hydroxybutan-2-yl)carbamate |

InChI |

InChI=1S/C9H18ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6-7,12H,5H2,1-4H3,(H,11,13) |

InChI Key |

SGFCVXCQAUOFSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CCl)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reduction of Chlorinated Ketones

A prominent route involves reducing chlorinated ketones to secondary alcohols. For example, tert-butyl (3-oxo-4-chlorobutan-2-yl)carbamate can be reduced using aluminum isopropoxide via the Meerwein-Ponndorf-Verley (MPV) reaction. This method retains stereochemistry and achieves yields of 80–85% when starting from a Boc-protected amino ketone.

- Dissolve tert-butyl (3-oxo-4-chlorobutan-2-yl)carbamate (100 g) and aluminum isopropoxide (35 g) in isopropyl alcohol.

- Reflux for 3 hours, then concentrate the mixture.

- Quench with water, adjust pH to 3–4 with acetic acid, and extract with dichloromethane.

- Purify via silica gel chromatography (petroleum ether/ethyl acetate).

Key Data :

Enzymatic Asymmetric Reduction

Ethyl 4-chloroacetoacetate can be enantioselectively reduced to ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli expressing Candida parapsilosis secondary alcohol dehydrogenase (CpSADH). The alcohol is subsequently converted to the carbamate.

- Incubate ethyl 4-chloroacetoacetate with CpSADH-expressing E. coli cells and 2-propanol (NADH regenerator).

- Extract the product and protect the amine with Boc anhydride.

- Isolate via crystallization (95.2% conversion yield).

Key Data :

Chlorination of Hydroxy Precursors

Chlorination of Boc-protected amino alcohols using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces the chloro group. For example, tert-butyl (3-hydroxybutan-2-yl)carbamate is treated with SOCl₂ to yield the target compound.

- Dissolve tert-butyl (3-hydroxybutan-2-yl)carbamate in dichloromethane.

- Add SOCl₂ (1.2 eq) dropwise at 0°C.

- Warm to room temperature, stir for 4 hours, and concentrate.

- Purify via column chromatography (hexane/ethyl acetate).

Key Data :

Comparative Analysis of Methods

Mechanistic Insights

- MPV Reduction : Aluminum isopropoxide facilitates hydride transfer, reducing the ketone to an alcohol while preserving stereochemistry.

- Enzymatic Reduction : CpSADH selectively reduces the ketone to the (R)-alcohol via NADH-dependent hydride transfer.

- Chlorination : SOCl₂ converts hydroxyl groups to chlorides via a two-step nucleophilic substitution mechanism.

Challenges and Optimization

- Regioselectivity : Chlorination must target the terminal position; competing reactions may occur at internal carbons.

- Stereocontrol : Enzymatic methods outperform chemical reductions in enantioselectivity but require optimized fermentation conditions.

- Purification : Silica gel chromatography is critical for removing diastereomers in racemic syntheses.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The chloro substituent can be reduced to form a hydroxy group.

Substitution: The chloro substituent can be substituted with other functional groups such as amino or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and alcohols can be used to substitute the chloro group.

Major Products Formed

Oxidation: Formation of tert-butyl4-chloro-3-oxobutan-2-ylcarbamate.

Reduction: Formation of tert-butyl4-hydroxy-3-hydroxybutan-2-ylcarbamate.

Substitution: Formation of tert-butyl4-amino-3-hydroxybutan-2-ylcarbamate or tert-butyl4-alkoxy-3-hydroxybutan-2-ylcarbamate.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development :

- Tert-butyl 4-chloro-3-hydroxybutan-2-ylcarbamate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance drug efficacy and selectivity.

- Case Study : In medicinal chemistry, similar compounds have been employed as rigid linkers to improve the solubility and potency of drugs. For instance, derivatives have shown increased activity against resistant bacterial strains, indicating potential applications in antibiotic development.

-

Biological Interaction Studies :

- The compound has been studied for its interactions with biological molecules such as proteins and nucleic acids. These studies are crucial for understanding its therapeutic effects or toxicological profiles.

- Data Table: Interaction Studies Summary

-

Chemical Synthesis :

- As a reagent, tert-butyl 4-chloro-3-hydroxybutan-2-ylcarbamate can facilitate various chemical transformations, including chlorination and oxidation of organic substrates.

- Example Reaction : It has been used in the chlorooxidation of indoles, showcasing its versatility in synthetic organic chemistry .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective properties of structurally related compounds demonstrated that they could reduce cell death and inflammatory markers in astrocytes exposed to amyloid beta peptides. This suggests that tert-butyl 4-chloro-3-hydroxybutan-2-ylcarbamate may have potential applications in treating neurodegenerative diseases like Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of pyrimidine derivatives indicated that certain derivatives exhibited significant antibacterial activity against various pathogens. This highlights the potential therapeutic applications of tert-butyl 4-chloro-3-hydroxybutan-2-ylcarbamate in treating infections .

Mechanism of Action

The mechanism of action of tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and influence cellular processes.

Comparison with Similar Compounds

Key Observations :

- Backbone Complexity : The target compound and its analog in share an aliphatic hydroxy-chloro backbone, whereas others (e.g., ) incorporate aromatic or heteroaromatic groups.

- Chirality : The compound from is stereochemically defined (2S,3S), which is critical for enantioselective synthesis, unlike the simpler analogs in and .

- Protective Groups : All compounds utilize the tert-butyl carbamate group for amine protection, but substituents (e.g., benzyloxy phenyl in ) influence reactivity and solubility.

Physical and Chemical Properties

Key Observations :

Biological Activity

Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its applications in drug development, particularly as a building block in the synthesis of biologically active molecules. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl group, a chloro substituent, and a hydroxyl group attached to a butan-2-yl backbone. This unique configuration contributes to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzyme activity. The hydroxyl and chloro groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and specificity.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on related compounds demonstrated that they could inhibit the proliferation of prostate cancer cell lines by acting as androgen receptor antagonists . This suggests that this compound may share similar mechanisms, although specific studies are required to confirm this.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit proteases involved in cancer progression. The structural features of the compound allow it to fit into the active sites of these enzymes, thereby blocking substrate access and inhibiting enzymatic activity.

Study 1: Anticancer Activity

In a comparative study, various chloroethyl derivatives were analyzed for their cytotoxic effects on cancer cell lines. Compounds with structural similarities to this compound showed reduced tumor growth in vitro, indicating potential for further development as anticancer agents .

Study 2: Enzyme Interaction

A mechanistic study focused on the interaction of similar carbamates with proteolytic enzymes revealed that these compounds can effectively compete with natural substrates, leading to decreased enzyme activity. This was particularly evident in experiments measuring the inhibition of serine proteases, where significant reductions in enzyme activity were observed .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.